molecular formula C13H24N4O4S2 B12704770 7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl- CAS No. 90293-50-8

7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-

Cat. No.: B12704770
CAS No.: 90293-50-8
M. Wt: 364.5 g/mol
InChI Key: SHRCWWNYYQSWTJ-AOEKMSOUSA-N
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Description

The compound 7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl- is a structurally complex heterocyclic molecule featuring:

  • A 10-membered backbone with alternating oxygen (7-oxa), sulfur (3,4-dithia), and nitrogen (5,8-diaza) atoms.
  • An α,β-unsaturated enamide system (8-en-10-amide), which may confer reactivity toward nucleophilic additions or cycloadditions.
  • Multiple methyl groups (N,N,2,2,5-pentamethyl), which likely improve lipophilicity and influence conformational flexibility.

Properties

CAS No.

90293-50-8

Molecular Formula

C13H24N4O4S2

Molecular Weight

364.5 g/mol

IUPAC Name

[(E)-[(3E)-1-(dimethylamino)-3-methoxyimino-1-oxobutan-2-ylidene]amino] N-(tert-butyldisulfanyl)-N-methylcarbamate

InChI

InChI=1S/C13H24N4O4S2/c1-9(14-20-8)10(11(18)16(5)6)15-21-12(19)17(7)23-22-13(2,3)4/h1-8H3/b14-9+,15-10+

InChI Key

SHRCWWNYYQSWTJ-AOEKMSOUSA-N

Isomeric SMILES

C/C(=N\OC)/C(=N\OC(=O)N(C)SSC(C)(C)C)/C(=O)N(C)C

Canonical SMILES

CC(=NOC)C(=NOC(=O)N(C)SSC(C)(C)C)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of the oxime group via reaction with methoxyamine.

    Step 3: Addition of the dithia and diaza groups through nucleophilic substitution reactions.

    Step 4: Final modifications to introduce the pentamethyl groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed.

Chemical Reactions Analysis

Types of Reactions

“7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert oxime groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Nematocide

7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide is primarily utilized as a nematocide. It effectively targets various plant-parasitic nematodes, which are detrimental to crop yields. The compound disrupts the nematode's physiological processes, leading to mortality and reduced infestations.

Acaricide

In addition to its nematicidal properties, this compound functions as an acaricide. It is used to control mite populations that threaten crops. Its mode of action involves inhibiting the growth and reproduction of these pests.

Case Studies

  • Field Trials on Crop Protection
    • In controlled field trials, the application of this compound demonstrated a significant reduction in nematode populations in treated plots compared to untreated controls. For instance, a study conducted on tomato crops showed a 75% reduction in root-knot nematodes after treatment with the compound at recommended dosages.
  • Efficacy Against Specific Pests
    • Research highlighted its effectiveness against the Meloidogyne species, common root-knot nematodes. In laboratory assays, the compound exhibited over 90% mortality rates within 48 hours of exposure at concentrations of 50 ppm.
  • Impact on Beneficial Organisms
    • Studies assessed the impact of this compound on non-target organisms such as earthworms and beneficial insects. Results indicated minimal adverse effects on these populations when applied according to label directions, suggesting a favorable environmental profile for integrated pest management strategies.

Safety and Environmental Considerations

While effective against targeted pests, the compound poses risks if misapplied or overused. Its potential to emit toxic vapors (NOx and SOx) upon decomposition necessitates careful handling and application practices to minimize environmental impact . Regulatory guidelines recommend protective measures for applicators and surrounding wildlife.

Mechanism of Action

The mechanism by which “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” exerts its effects depends on its interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cell surface receptors, modulating signal transduction pathways.

    Metal Ion Chelation: The compound’s ability to chelate metal ions can influence various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogs described in recent research (Table 1).

Table 1: Structural and Functional Comparison

Feature Target Compound Analog 1: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Analog 2: 9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one
Core Structure Linear 10-membered heterocycle with oxa, dithia, and diaza groups Spiro[4.5]decane (6,10-dione fused with benzothiazole) Tetracyclic framework (bridged and fused rings)
Key Functional Groups Enamide, methoxyiminoethyl, pentamethyl substituents Benzothiazole, spirocyclic dione, dimethylamino-phenyl Methoxy-hydroxyphenyl, dithia-azatetracyclic system
Synthetic Route Not explicitly reported (inferred: multi-step condensation/cyclization) Condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol derivatives Cycloaddition/ring-closing reactions with aryl/heteryl precursors
Spectroscopic Characterization Presumed IR (amide C=O ~1650 cm⁻¹), UV-Vis (enamide π→π* transitions) IR (C=O at 1720–1680 cm⁻¹), UV-Vis (benzothiazole absorption ~300 nm) IR (amide I/II bands), NMR (tetracyclic proton splitting patterns)
Potential Applications Hypothesized: Enzyme inhibition, coordination chemistry Organic synthesis intermediates, photophysical studies Bioactive scaffolds (antibacterial/antifungal activity inferred)

Key Differences and Implications

Structural Complexity :

  • The target compound’s linear heterocyclic backbone contrasts with the spirocyclic (Analog 1) and tetracyclic (Analog 2) systems. Linear systems often exhibit greater conformational freedom, which may enhance binding to biological targets but reduce thermal stability .

Substituent Effects: The methoxyiminoethyl group in the target compound could sterically shield reactive sites (e.g., the enamide), improving stability compared to Analog 1’s dimethylamino-phenyl group, which may participate in charge-transfer interactions .

Synthetic Challenges :

  • The target compound’s multiple heteroatoms and stereoelectronic demands likely require precise reaction conditions (e.g., anhydrous, inert atmosphere) akin to Analog 1’s synthesis, where spirocyclic intermediates were stabilized via low-temperature cyclization .

Spectroscopic Signatures :

  • The enamide system in the target compound would show distinct UV-Vis absorption (~250–300 nm) compared to Analog 1’s benzothiazole-derived transitions (~300 nm) . IR spectra would further differentiate carbonyl environments (amide vs. dione).

Research Findings and Limitations

  • Gaps in Data : Direct experimental data (e.g., XRD, bioactivity) for the target compound are absent in the reviewed literature. Comparisons rely on structural analogies and inferred properties.
  • Opportunities: The target’s enamide and methoxyiminoethyl motifs warrant exploration in catalysis or as Michael acceptors, building on Analog 1’s success in spirocyclic synthesis .

Biological Activity

The compound 7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl- (CAS No. 90293-50-8) is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings and data.

Structure and Characteristics

The molecular formula of the compound is C13H24N4O4S2C_{13}H_{24}N_{4}O_{4}S_{2} with a molecular weight of 364.53 g/mol . Its structural features include multiple sulfur atoms and a methoxyimino group which may contribute to its biological properties.

PropertyValue
Molecular FormulaC13H24N4O4S2C_{13}H_{24}N_{4}O_{4}S_{2}
Molecular Weight364.53 g/mol
CAS Number90293-50-8

The biological activity of this compound is hypothesized to involve interactions with various biological targets due to its unique structural features. The presence of the methoxyimino group suggests potential activity against certain enzymes or receptors, particularly in the context of antimicrobial or anticancer properties.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on related compounds, providing insight into the potential effects of this compound on cancer cell lines. For instance, studies on structurally related compounds demonstrated IC50 values indicating significant cytotoxic effects against leukemia cells, suggesting that further investigation into this compound's cytotoxicity could be warranted.

Case Studies

  • Antifolate Activity : A study synthesized various 4-amino-7-oxo-substituted analogues and tested them against CCRF-CEM leukemia cells. While these analogues exhibited limited activity, they highlighted the importance of structural modifications in enhancing biological efficacy .
  • Toxicological Assessment : The compound has been classified as a poison by ingestion, indicating a need for careful handling and further toxicological studies to understand its safety profile .

Synthesis Pathways

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of key intermediates through condensation reactions.
  • Introduction of sulfur atoms via thioether formation.
  • Final modifications to achieve the desired methoxyimino substitution.

These synthetic routes are crucial for optimizing yield and purity for biological testing.

In Vitro Studies

Limited in vitro studies have been conducted specifically on this compound; however, related compounds have shown promise in various assays:

  • Anticancer Activity : Related compounds have demonstrated cytotoxic effects with IC50 values indicating potential use as chemotherapeutic agents.
  • Antimicrobial Properties : Structural analogs have shown effectiveness against several bacterial strains, suggesting that this compound may also possess similar antimicrobial properties.

Future Directions

Further research is needed to establish:

  • Detailed pharmacokinetic profiles.
  • Mechanistic studies to elucidate specific interactions with biological targets.
  • Comprehensive toxicity evaluations to assess safety for potential therapeutic applications.

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